Terephthalaldehyde dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

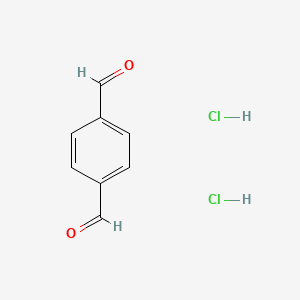

Properties

Molecular Formula |

C8H8Cl2O2 |

|---|---|

Molecular Weight |

207.05 g/mol |

IUPAC Name |

terephthalaldehyde;dihydrochloride |

InChI |

InChI=1S/C8H6O2.2ClH/c9-5-7-1-2-8(6-10)4-3-7;;/h1-6H;2*1H |

InChI Key |

KPTPCYVULCSKHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C=O.Cl.Cl |

Origin of Product |

United States |

Contextualization Within Aromatic Dialdehyde Chemistry

Aromatic dialdehydes are a class of organic compounds characterized by the presence of two aldehyde (–CHO) functional groups directly attached to an aromatic ring system. fiveable.mechemicalnote.com This structure imparts a unique combination of properties, blending the reactivity of aldehydes with the stability and electronic characteristics of an aromatic core. fiveable.menumberanalytics.com The aldehyde groups are reactive sites for nucleophilic addition and condensation reactions, most notably the formation of imines (or Schiff bases) through reaction with primary amines. wisdomlib.orgwikipedia.org The aromatic ring influences the reactivity of these aldehyde groups through resonance, generally making them slightly less electrophilic than their aliphatic counterparts. fiveable.me

Terephthalaldehyde (B141574), the parent compound of the dihydrochloride (B599025) salt, is one of three isomers of benzenedicarboxaldehyde, with the two aldehyde groups situated in a para position on the benzene (B151609) ring. wikipedia.org This linear and rigid geometry is a key feature, making it a valuable building block in polymer science and supramolecular chemistry. wikipedia.org Terephthalaldehyde dihydrochloride is the hydrochloride salt of this dialdehyde. The protonation of the carbonyl groups in the dihydrochloride form can enhance the electrophilicity of the carbonyl carbons, potentially altering its reactivity and solubility profile in certain reaction media, a feature of interest in specialized synthetic applications.

Contemporary Significance of Terephthalaldehyde Dihydrochloride in Chemical Science

In modern chemical research, terephthalaldehyde (B141574) dihydrochloride (B599025) is emerging as a specialized reagent, particularly in the synthesis of advanced materials. While its parent compound is widely used, the dihydrochloride salt offers specific advantages in certain synthetic contexts. Its primary significance lies in its role as a precursor and building block in creating complex organic structures and organometallic compounds.

Recent research has demonstrated the utility of terephthalaldehyde in the synthesis of dipalladated derivatives. acs.orgnih.gov These organometallic compounds are valuable intermediates for constructing more complex molecules. For example, a study published in Organometallics detailed the synthesis of dipalladated derivatives of terephthalaldehyde and their subsequent reactions. acs.org These complexes can undergo reactions like carbonyl insertion, leading to novel polycyclic organic compounds. acs.orgnih.gov

The table below summarizes key data from the synthesis of dipalladated terephthalaldehyde derivatives and their subsequent reactions, highlighting the conditions and outcomes of these advanced chemical transformations. nih.gov

| Product Compound | Reactants | Solvent | Conditions | Yield | Melting Point (°C) |

| [C₆H₂{PdBr(tbbpy)}₂-1,4-(CHO)₂-2,5] | Complex I, NaBr, tbbpy, AcOH | Acetone/Water | Reflux, 6 h | - | - |

| [C₆H₂{C(O){PdBr(tbbpy)}}₂-1,4-(CHO)₂-2,5] | [C₆H₂{PdBr(tbbpy)}₂-1,4-(CHO)₂-2,5], CO | THF | 60 °C, 4 h | 68% | 223 (dec) |

| [C₆H₂{C(O){PdI(tbbpy)}}₂-1,4-(CHO)₂-2,5] | [C₆H₂{PdI(tbbpy)}₂-1,4-(CHO)₂-2,5], CO | THF | 60 °C, 4 h | 73% | 258 (dec) |

Table based on synthetic procedures for dipalladated terephthalaldehyde derivatives. nih.gov

This research showcases the potential of using terephthalaldehyde derivatives in organometallic chemistry to access complex molecular architectures that are otherwise difficult to synthesize. acs.orgnih.gov The use of the dihydrochloride form can be advantageous in these syntheses, potentially influencing reaction kinetics and product formation due to the modified electronic nature of the aldehyde groups. While still a niche area, the study of terephthalaldehyde dihydrochloride and its reactivity represents a frontier in the development of novel synthetic methodologies for advanced materials and complex organic molecules. acs.orgbldpharm.com

An in-depth examination of the synthesis, formation, and analysis of this compound reveals a multi-faceted chemical process rooted in both classical and modern organic chemistry principles. This article focuses exclusively on the synthetic methodologies for the terephthalaldehyde precursor, the specific acid-catalyzed formation of its dihydrochloride salt, and the subsequent purification and analytical validation required for research applications.

Coordination Chemistry and Supramolecular Assembly Applications

Development of Metal-Organic Coordination Complexes

Terephthalaldehyde (B141574) is a precursor for synthesizing ligands used in metal-organic coordination complexes. The most common strategy involves the condensation reaction between terephthalaldehyde and primary amines to form Schiff bases, also known as imines. These resulting di-imine ligands are versatile and can coordinate with various metal centers. In acidic conditions, the basic nitrogen atoms of the imine groups can be protonated, forming dihydrochloride (B599025) salts.

The design of ligands derived from terephthalaldehyde is straightforward yet versatile, primarily involving Schiff base condensation with a wide array of amines. This reaction creates di-imine linkers where the electronic and steric properties can be tuned by selecting different amine precursors. The resulting imines are relatively stable due to the electronic conjugation with the central benzene (B151609) ring wikipedia.org.

The synthesis of metal complexes using terephthalaldehyde-derived ligands typically involves reacting the pre-formed Schiff base ligand with a metal salt in a suitable solvent. The specific reaction conditions depend on the metal and the desired complex.

A notable example is the synthesis of dipalladated terephthalaldehyde complexes. These can be prepared via the hydrolysis of a dipalladated di-imine precursor complex in an acetone/water mixture in the presence of a co-ligand like 4,4′-di-tert-butyl-2,2′-bipyridine (tbbpy) and a halide source nih.govacs.org. This method yields fully characterized dinuclear palladium(II) complexes where two palladium centers are bound to the same aryl ring of the terephthalaldehyde derivative nih.gov.

The characterization of these adducts and complexes relies on a suite of analytical techniques:

Infrared (IR) Spectroscopy is used to confirm the formation of the imine bond (C=N stretching) and to observe its shift upon coordination to a metal center nih.govaristonpubs.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the ligand structure in solution nih.govaristonpubs.com.

Elemental Analysis is used to confirm the empirical formula of the synthesized compounds aristonpubs.com.

The table below summarizes characterization data for a dipalladated terephthalaldehyde derivative complex.

| Analytical Technique | Observation | Interpretation |

| IR Spectroscopy | C=N stretch at ~1614 cm⁻¹, C=O stretch at ~1682 cm⁻¹ nih.gov | Confirms the presence of both imine and carbonyl functional groups in the complex. |

| ¹H and ¹³C NMR | Assigned resonances for the aromatic and ligand protons and carbons nih.gov. | Elucidates the solution-state structure and symmetry of the complex. |

| X-ray Crystallography | Determination of precise bond lengths and angles, confirming the dinuclear structure nih.gov. | Provides unequivocal evidence of the molecular architecture and coordination environment. |

The metal center also directly influences the electronic properties and, consequently, the color of the complex mdpi.com. Transition metal complexes often exhibit vibrant colors due to d-d electronic transitions, where the energy of these transitions is sensitive to the identity of the metal and the nature of the coordinating ligands mdpi.com. Changing the metal ion (e.g., from cobalt to nickel) in a series of otherwise identical complexes can result in significant color shifts due to changes in the d-orbital splitting mdpi.com. This tunability is crucial for designing materials with specific optical properties.

Construction of Covalent Organic Frameworks (COFs) and Polymeric Organic Frameworks (POFs)

Terephthalaldehyde is a widely used monomer for the synthesis of crystalline porous polymers known as Covalent Organic Frameworks (COFs) and related amorphous Polymeric Organic Frameworks (POFs) wikipedia.org. Its linear, rigid geometry and two reactive aldehyde groups make it an ideal "linker" molecule.

The design of COFs is governed by the principles of reticular chemistry, which involves linking geometrically defined building blocks (nodes and linkers) to create pre-designed, extended, porous networks researchgate.netresearchgate.netmdpi.com. In this context, terephthalaldehyde typically serves as a linear, two-connecting linker.

Key design principles include:

Monomer Geometry: The C2 symmetry of terephthalaldehyde, when combined with nodes of higher symmetry (e.g., C3-symmetric triamines), predictably forms ordered polygonal—typically hexagonal—porous structures researchgate.netnih.gov.

Reversibility of Linkage: COF synthesis relies on the formation of covalent bonds under conditions that allow for reversibility. This dynamic covalent chemistry enables "error-checking" and self-healing during the crystallization process, which is crucial for achieving a highly ordered, crystalline framework rather than an amorphous polymer researchgate.netacs.org. The imine (Schiff base) bond formed from the condensation of terephthalaldehyde and amines is the most common linkage in COF chemistry due to its favorable reversibility researchgate.netnih.gov.

Pore Engineering: The dimensions of the building blocks directly control the pore size of the resulting COF. By choosing longer or shorter amine linkers to react with terephthalaldehyde, the pore aperture can be systematically tuned for specific applications like gas storage or molecular separation acs.org.

While COF synthesis typically uses the neutral terephthalaldehyde, the resulting imine-linked frameworks contain basic nitrogen sites. These sites could be post-synthetically protonated with hydrochloric acid to yield a material that incorporates dihydrochloride salts within its porous structure.

Solvothermal and hydrothermal synthesis are the most common and effective methods for producing crystalline, porous frameworks from terephthalaldehyde.

Solvothermal Synthesis: This is the most widely used method for COF preparation rhhz.net. The reaction is carried out in a sealed vessel (e.g., a Pyrex tube) at elevated temperatures (typically 80-120 °C) in an organic solvent or a mixture of solvents rhhz.net. A catalyst, often an acid like acetic acid, is usually added to facilitate the reversible imine condensation reaction. The choice of solvent is critical and often requires screening to find the optimal conditions for both polymerization and crystallization rhhz.net.

Hydrothermal Synthesis: This method uses water as the reaction medium under high temperature and pressure nih.gov. While less common for crystalline COFs, it is an effective, environmentally friendly technique for producing certain classes of polymers, such as polybenzimidazoles, from terephthalaldehyde and amine precursors nih.gov. The high temperature and pressure of hydrothermal conditions can promote polymerization and the formation of robust materials nih.gov.

Other methods, such as microwave-assisted solvothermal synthesis, have also been developed. This technique can significantly reduce reaction times compared to conventional solvothermal heating, facilitating a more rapid production of COFs researchgate.net.

| Synthesis Method | Typical Conditions | Advantages |

| Solvothermal | 80-120 °C, sealed vessel, organic solvents (e.g., dioxane, mesitylene), acid catalyst rhhz.net. | Most common method, good control over crystallinity. |

| Hydrothermal | High temperature and pressure, water as solvent nih.gov. | Environmentally friendly ("green") synthesis. |

| Microwave-assisted | Solvothermal conditions with microwave heating researchgate.net. | Rapid synthesis, potential for industrial scale-up researchgate.net. |

Structural Elucidation and Porosity Analysis of Framework Materials

The defining features of framework materials derived from terephthalaldehyde, such as COFs, are their ordered crystalline structures and permanent porosity. researchgate.netnih.gov The elucidation of these structures is crucial for understanding their properties and tailoring them for specific applications. nih.gov

Structural Elucidation: The primary challenge in the study of COFs is the "crystallization problem," which stems from the insolubility and irreversible nature of the strong covalent bonds forming the framework. nih.gov This often results in microcrystalline powders, making traditional single-crystal X-ray diffraction difficult. nih.gov Therefore, a combination of techniques is employed:

Powder X-ray Diffraction (PXRD): This is the foremost technique for confirming the crystallinity and determining the long-range order of COF materials. The experimental PXRD pattern is compared with simulated patterns based on proposed structural models (e.g., eclipsed or staggered stacking) to determine the most likely crystal structure. nih.govnih.gov

Electron Crystallography: Techniques like 3D electron diffraction (3D ED) are increasingly used for COF structure determination, as they can analyze much smaller crystals than X-ray methods. nih.gov

Computational Modeling: Algorithms, such as particle swarm optimization (PSO), are used to generate trial structures that are chemically feasible. These models are then refined against experimental data to solve the crystal structure. nih.govresearchgate.net

Spectroscopic Methods: Solid-state NMR and Fourier-transform infrared (FTIR) spectroscopy are used to confirm the formation of the expected covalent bonds (e.g., imine linkages from the reaction of terephthalaldehyde and an amine) and the complete consumption of the starting monomers. mdpi.com

Porosity Analysis: The porosity of these frameworks is a direct consequence of their designed, open-lattice structure. This property is typically characterized by gas sorption measurements at low temperatures (e.g., 77 K using nitrogen). mdpi.comnih.gov

Isotherm Analysis: The shape of the nitrogen adsorption-desorption isotherm provides initial information about the porous nature of the material. COFs typically exhibit Type IV isotherms, which are characteristic of mesoporous materials. nih.gov

Surface Area Calculation: The Brunauer-Emmett-Teller (BET) method is applied to the isotherm data to calculate the specific surface area of the material. mdpi.comnih.gov COFs synthesized using terephthalaldehyde derivatives can achieve high surface areas, often exceeding 1500 m²/g. nih.gov

Pore Size Distribution: The pore size and its distribution are calculated from the adsorption branch of the isotherm using theoretical models like quenched solid density functional theory (QSDFT). nih.gov This analysis confirms whether the experimentally determined pore size matches the pore dimensions predicted by the crystal structure. nih.gov

The table below summarizes porosity data for several representative COFs, some of which utilize terephthalaldehyde or its derivatives as a linear building block.

| Framework Material | Monomers | BET Surface Area (m²/g) | Pore Size (nm) | Reference |

| COF-5 | Benzenediboronic acid, Hexahydroxytriphenylene | 1590 | - | nih.gov |

| PI-COF-3 | - | 2346 | 5.3 | oaepublish.com |

| 3D-bor-COF-3 | - | - | 3.8 | oaepublish.com |

| JUC-550 | Sterically hindered building blocks | 3023 | 2.7 | oaepublish.com |

| mPP-TAB | - | 1823 | - | nih.gov |

| TpPa-1 (mechanochemical) | Terephthalaldehyde, p-Phenylenediamine | 359 | Microporous | mdpi.com |

| TpPa-1-DANC Composite | Terephthalaldehyde, p-Phenylenediamine, Dialdehyde nanocellulose | 247 | Microporous | mdpi.com |

Table is interactive and allows for sorting.

The integrity of these porous structures can be sensitive to the removal of solvents during the activation process, with factors like pore size and interlayer interactions influencing the stability against pore collapse. researchgate.net

Supramolecular Architectures and Self-Assembly

Beyond the formation of extended covalent frameworks, terephthalaldehyde is a valuable precursor for creating discrete, well-defined supramolecular architectures. northwestern.edu This "bottom-up" approach relies on the spontaneous organization of molecular building blocks into larger structures through non-covalent interactions. nih.gov The directional and predictable nature of metal-ligand coordination bonds, which are weaker than covalent bonds but stronger than other non-covalent forces, is often harnessed in this process. nih.gov

Through reactions with various multidentate amine precursors, terephthalaldehyde can be converted into ligands that self-assemble with metal ions to form complex three-dimensional structures like molecular cages, macrocycles, and other polyhedra. nih.govrsc.org For example, the reaction of terephthalaldehyde-derived ligands with metal corners like palladium(II) or platinum(II) can lead to the formation of M₄L₆ tetrahedral cages or other intricate ensembles. nih.gov The final geometry of these architectures is dictated by the information encoded in the angles of the ligands and the preferred coordination geometry of the metal ion. nih.gov

Non-Covalent Interactions in Molecular Assembly Processes

The stability and formation of supramolecular assemblies are governed by a variety of weak and reversible non-covalent interactions. northwestern.edunih.govmdpi.com In systems derived from terephthalaldehyde, several key interactions are responsible for directing the self-assembly process:

Hydrogen Bonding: In derivatives such as acylhydrazones or amides, intermolecular hydrogen bonds are crucial in guiding the aggregation of molecules, often leading to the formation of organized structures like molecular gels.

π-π Stacking: The aromatic rings inherent in the terephthalaldehyde backbone can interact with other aromatic systems through π-π stacking. These interactions help to stabilize the assembled structures, particularly in layered materials or in the close packing of macrocycles. Electron-withdrawing groups can strengthen these arene-arene stacking interactions, influencing the conformational preferences and thus the final assembled product. rsc.org

Electrostatic and Ionic Interactions: In charged systems, such as metallosupramolecular cages or polymers with ionic groups, electrostatic attraction plays a significant role. tue.nl For instance, charge-assisted hydrogen bonds, which combine hydrogen bonding with ionic interactions, can act as strong, reversible linkers in supramolecular polymers. tue.nl

These non-covalent forces are not mutually exclusive and often operate in concert to produce highly ordered and functional supramolecular systems. chemrxiv.org The reversibility of these interactions imparts dynamic properties to the materials, such as the ability to self-heal or respond to external stimuli.

Host-Guest Chemistry in Derived Systems

A primary application of the porous frameworks and discrete cages built from terephthalaldehyde is in host-guest chemistry. whiterose.ac.uk The well-defined cavities and pores of these structures can encapsulate smaller "guest" molecules, leading to applications in molecular recognition, separation, catalysis, and sensing. whiterose.ac.uknih.gov

In Framework Materials: The ordered pores of COFs act as hosts for various guest molecules. The size, shape, and chemical nature of the pores can be precisely tuned by selecting the appropriate building blocks, allowing for selective guest binding. oaepublish.com For example, large-pore COFs can host bulky molecules like dyes or biomolecules, while frameworks with specific functional groups lining the pores can exhibit selective adsorption of gases or vapors. nih.govoaepublish.com

In Supramolecular Cages: Metallosupramolecular cages form discrete, container-like molecules with an internal cavity that can isolate guest molecules from the bulk solvent. nih.govnitschkegroup-cambridge.com This encapsulation can stabilize reactive species, alter the properties of the guest, and create unique microenvironments for chemical reactions. nitschkegroup-cambridge.com The binding of a guest within a cage is a dynamic equilibrium process, and the cage may exhibit conformational flexibility to adapt to guests of varying sizes and shapes. nih.gov For instance, a cage might expand its cavity by flipping its faces from an inward (endo) to an outward (exo) conformation to accommodate a larger guest molecule. nih.gov The binding of paramagnetic guest ions within a paramagnetic host cage can induce magnetic exchange interactions, which could be exploited for magnetic sensing or switching applications. nih.goved.ac.uk

The study of host-guest interactions within these systems provides fundamental insights into molecular recognition and has led to the development of functional materials capable of performing complex tasks. whiterose.ac.ukrsc.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of molecular behavior at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic properties of molecular systems. DFT calculations for terephthalaldehyde (B141574) have been employed to predict its geometric structure and vibrational frequencies. Such studies typically utilize functionals like B3LYP with basis sets such as 6-311G**, providing a good correlation with experimental data.

For terephthalaldehyde dihydrochloride (B599025), DFT calculations would be crucial in understanding the impact of protonation on the molecule's geometry and electronic distribution. The addition of two protons would lead to a significant redistribution of electron density, with the positively charged oxygen atoms withdrawing electron density from the carbonyl carbons, making them more susceptible to nucleophilic attack. The chloride counter-ions would further influence the electrostatic potential of the molecule.

Molecular Orbital Analysis (e.g., HOMO-LUMO Interactions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity of a molecule. edu.krd A smaller gap generally indicates higher reactivity.

For terephthalaldehyde, the HOMO is typically a π-orbital distributed over the benzene (B151609) ring, while the LUMO is a π*-orbital with significant contributions from the carbonyl groups. The energy of these orbitals determines the molecule's ability to donate or accept electrons.

Protonation to form terephthalaldehyde dihydrochloride would be expected to lower the energy of the LUMO significantly. This is because the positive charge on the oxygen atoms would stabilize the LUMO, which is concentrated on the electron-deficient carbonyl groups. This lowering of the LUMO energy would decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity towards nucleophiles.

| Property | Terephthalaldehyde (Calculated) | This compound (Expected) |

| HOMO Energy | (Value not explicitly found in search results) | Lowered |

| LUMO Energy | (Value not explicitly found in search results) | Significantly Lowered |

| HOMO-LUMO Gap | (Value not explicitly found in search results) | Decreased |

Energetic and Spectroscopic Simulations of Derived Systems

Computational methods are frequently used to simulate spectroscopic data, such as infrared (IR) and Raman spectra, which can then be compared with experimental results to validate the computational model and aid in the assignment of vibrational modes. For terephthalaldehyde, DFT calculations have been successfully used to predict its vibrational spectra. researchgate.net These calculations can identify the characteristic stretching and bending frequencies of the aldehyde groups and the aromatic ring.

In the case of this compound, spectroscopic simulations would predict shifts in the vibrational frequencies upon protonation. The C=O stretching frequency, for instance, would be expected to decrease due to the weakening of the carbonyl bond upon protonation. New vibrational modes associated with the O-H bonds would also appear in the simulated spectra.

Molecular Dynamics and Simulation Approaches

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules, including their conformational changes and interactions with their environment over time.

Conformational Analysis and Intermolecular Interactions

Terephthalaldehyde is a relatively rigid molecule, but rotation of the aldehyde groups around the C-C single bond connecting them to the benzene ring can lead to different conformers. The two primary conformers are the anti (trans) and syn (cis) forms, where the two aldehyde groups are on opposite or the same side of the benzene ring, respectively. Computational studies can determine the relative energies of these conformers and the energy barriers for their interconversion. For aromatic aldehydes, the rotational barriers are influenced by steric and electronic effects.

For this compound, the presence of the bulky and charged -OHCl groups would significantly impact the conformational preferences and rotational barriers. Strong intramolecular hydrogen bonding between the protonated aldehyde groups and the chloride ions, as well as intermolecular hydrogen bonding in the solid state or in solution, would play a crucial role in determining the most stable conformations.

| Conformer | Relative Energy (kcal/mol) - Terephthalaldehyde | Expected Relative Energy (kcal/mol) - this compound |

| Anti (trans) | (Specific values not found in search results) | Likely more stable due to reduced steric hindrance |

| Syn (cis) | (Specific values not found in search results) | Likely less stable due to increased steric and electrostatic repulsion |

| Rotational Barrier | (Specific values not found in search results) | Expected to be higher due to the bulky nature of the protonated groups |

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping the potential energy surface of a reaction. This includes identifying the structures of transition states and calculating the activation energies, which provides insight into the reaction kinetics.

For reactions involving terephthalaldehyde, such as its reduction or its use as a monomer in polymerization, simulations can elucidate the step-by-step mechanism. For this compound, the increased electrophilicity of the carbonyl carbons suggests that reactions with nucleophiles would proceed more readily. Simulations of reaction pathways could quantify this enhanced reactivity by calculating the activation barriers for nucleophilic attack, which are expected to be lower compared to the non-protonated form. These simulations are crucial for understanding and predicting the chemical behavior of this compound in various chemical transformations.

Future Research Directions and Challenges

Innovations in Green Synthesis Approaches for Terephthalaldehyde (B141574) Dihydrochloride (B599025) Derivatives

The development of environmentally benign synthetic routes for aromatic aldehydes and their derivatives is a significant area of contemporary research, moving away from harsh reagents and energy-intensive processes.

Recent innovations are centered on several key green chemistry principles:

Biomass Valorization: A promising green route involves the use of lignocellulosic biomass as a starting material. A catalytic fractionation-ozonolysis process can convert native lignin (B12514952) into aromatic aldehydes. rsc.org This method utilizes a low-cost MoO₂ catalyst and avoids the use of harsh bases, preserving the carbohydrate portion of the biomass for other uses. rsc.org While current yields are being optimized, the base-free conditions and more selective product profiles present a significant advantage over traditional oxidation methods. rsc.org

Eco-Friendly Catalysis: The use of inexpensive and environmentally friendly catalysts is a cornerstone of green synthesis. For instance, MnCl₂·4H₂O has been effectively used as a catalyst for the methoximation of aromatic aldehydes under mild conditions, offering high yields with low catalyst loading and no need for additional ligands. royalsocietypublishing.org Biocatalysts, such as enzymes, are also being explored for various transformations, including the oxidation of alcohols to aldehydes, which can reduce waste and energy consumption. numberanalytics.com

Sustainable Solvents and Processes: Shifting away from hazardous organic solvents is critical. Purification methods using water as an antisolvent have been developed for terephthalaldehyde, offering an economical and environmentally friendly alternative to recrystallization from organic solvents like chloroform. google.comgoogle.com Furthermore, emerging technologies like flow chemistry and microwave-assisted synthesis are being adopted to improve reaction efficiency, reduce energy consumption, and minimize waste generation in chemical processes. numberanalytics.comresearchgate.net These techniques offer enhanced control over reaction parameters, leading to higher yields and purity. numberanalytics.com

Interactive Table 1: Green Synthesis Approaches for Aromatic Aldehyde Derivatives

| Synthesis Approach | Description | Key Advantages | Example System/Catalyst |

|---|---|---|---|

| Catalytic Fractionation | Conversion of lignin from biomass into alkene-functionalized monomers, followed by ozonolysis to produce aromatic aldehydes. rsc.org | Utilizes renewable feedstock, avoids harsh bases, preserves carbohydrates. rsc.org | MoO₂ catalyst for fractionation. rsc.org |

| Biocatalysis | Use of enzymes (e.g., lipases, nitrile hydratase) to catalyze reactions like oxidation and hydrolysis. numberanalytics.com | High selectivity, mild reaction conditions, biodegradable catalysts. numberanalytics.com | Lipase for statin production, applicable to ester hydrolysis. numberanalytics.com |

| Green Catalysis | Employment of non-toxic, inexpensive metal catalysts for transformations like methoximation. royalsocietypublishing.org | Low catalyst loading, high efficiency, reduced environmental impact. royalsocietypublishing.org | MnCl₂·4H₂O for methoximation of aldehydes. royalsocietypublishing.org |

| Microwave-Assisted Synthesis | Using microwave radiation to heat chemical reactions. numberanalytics.comresearchgate.net | Reduced reaction times, lower energy consumption, improved yields. researchgate.net | Ionic liquids used as catalysts and solvents. researchgate.net |

| Flow Chemistry | Performing chemical reactions in a continuous flow system rather than in batches. numberanalytics.com | Improved efficiency and safety, reduced waste, better process control. numberanalytics.com | Applicable to a wide range of organic transformations. numberanalytics.com |

Tailoring Material Properties through Precise Structural Modifications

The versatility of the terephthalaldehyde scaffold allows for precise structural modifications, enabling the fine-tuning of material properties for specific applications. By introducing different functional groups or building more complex architectures, researchers can control characteristics such as porosity, stability, and electronic properties.

Key strategies for structural modification include:

Fluorination: The introduction of fluorine atoms into the aromatic ring can significantly alter the electronic properties and intermolecular interactions of terephthalaldehyde derivatives. For example, 2,3,5,6-tetrafluoroterephthalaldehyde (B1354489) has been used to synthesize fluorinated covalent organic frameworks (COFs). nih.gov The resulting SCF-FCOF-1 showed a remarkably large surface area (2056 m²/g) compared to its non-fluorinated analog, which is crucial for applications in gas storage and separation. nih.gov

Metal Complexation: Terephthalaldehyde derivatives can be used to create complex organometallic structures. Dipalladated terephthalaldehyde complexes have been synthesized and characterized, demonstrating reactivity towards carbon monoxide (CO) insertion into the aryl-palladium bonds. nih.govnih.gov This reactivity opens pathways to new catalytic cycles and the synthesis of complex organic molecules. nih.gov

Formation of Imine-Based Architectures: The reaction of terephthalaldehyde with various amines to form imines (Schiff bases) is a foundational method for creating larger, functional structures. wikipedia.org This chemistry is central to the synthesis of Covalent Organic Frameworks (COFs), where the choice of amine linker allows for tuning of pore size, surface area, and thermal stability. nih.gov For instance, reacting terephthalaldehyde with 1,3,5-tris-(4-aminophenyl)triazine (TAPT) produces nitrogen-rich porous polymers. nih.gov

Halogen Bonding: The properties of terephthalaldehyde derivatives can be influenced by non-covalent interactions. Terephthalaldehyde-based Schiff bases can act as halogen bond acceptors, forming stable complexes with molecules like 1,4-diiodotetrafluorobenzene. rsc.org This interaction has been shown to improve the thermal stability and modify the liquid crystalline properties of the material. rsc.org

Interactive Table 2: Impact of Structural Modifications on Terephthalaldehyde Derivatives

| Structural Modification | Resulting Derivative Type | Key Impact on Material Properties |

|---|---|---|

| Fluorination | Fluorinated Terephthalaldehydes | Alters electronic properties; increases surface area in COFs. nih.gov |

| Palladation | Dipalladated Complexes | Creates organometallic intermediates with unique reactivity for catalysis. nih.govnih.gov |

| Imine Condensation | Covalent Organic Frameworks (COFs) | Forms porous, crystalline materials with tunable pore size and high thermal stability. nih.gov |

| Halogen Bonding | Supramolecular Assemblies | Enhances thermal stability and modifies liquid crystalline behavior. rsc.org |

| Functional Amine Linkers | Schiff Base Derivatives | Creates organogelators and materials with selective ion-sensing capabilities. rsc.org |

Exploring Novel Applications in Advanced Technologies

The unique chemical properties and structural versatility of terephthalaldehyde dihydrochloride and its derivatives make them valuable building blocks for a range of advanced technologies, from environmental remediation to next-generation electronics.

Promising areas of application include:

Porous Materials for Catalysis and Separation: Terephthalaldehyde is a key precursor in the synthesis of porous materials like Covalent Organic Frameworks (COFs) and Polymeric Organic Frameworks (POFs). nih.govwikipedia.org These materials possess high surface areas and ordered pore structures, making them ideal for heterogeneous catalysis and gas separation. nih.govlucp.net For example, fluorinated imine-COFs have shown potential for CO₂/CH₄ separation. nih.gov The ability to co-assemble different COF particles into ordered binary superstructures further expands the design possibilities for these porous materials. acs.org

Liquid Crystals and Organogelators: Derivatives of terephthalaldehyde have been synthesized that exhibit liquid crystalline properties. rsc.org These materials can self-assemble into ordered phases, a property useful in displays and sensors. Furthermore, some terephthalic acid and terephthalaldehyde derivatives can form stable organogels with a variety of organic solvents. rsc.org Gels formed from these compounds have demonstrated the ability to selectively sense metal ions like Cu²⁺. rsc.org

Advanced Catalysis: Beyond their structural role in porous catalysts, terephthalaldehyde derivatives are involved in creating catalytically active sites. Porous materials incorporating these structures have been designed for specific organic reactions. rsc.org For instance, porous carbon materials derived from metal-organic frameworks containing terephthalaldehyde precursors can encapsulate metal nanoparticles, creating stable and highly active catalysts for hydrogenation reactions. researchgate.net

Organic Electronics and Energy Storage: The conjugated electronic structure of terephthalaldehyde derivatives makes them candidates for use in organic-based electronics. Research into related benzene-dicarboxylate structures as electrode materials in sodium-ion and lithium-ion batteries highlights the potential for this class of compounds in sustainable energy storage technologies. rsc.org The ability to modify the core structure allows for tuning of the electrochemical properties. rsc.org

Interactive Table 3: Applications of Terephthalaldehyde Derivatives in Advanced Technologies

| Technology Area | Role of Terephthalaldehyde Derivative | Specific Application Example |

|---|---|---|

| Covalent Organic Frameworks (COFs) | Dicarboxaldehyde Linker | Synthesis of porous crystalline materials for gas separation (CO₂/CH₄). nih.gov |

| Liquid Crystals | Core Mesogenic Unit | Formation of materials with ordered phases for potential use in sensors and displays. rsc.org |

| Organogelators | Gelling Agent | Creation of gels that can selectively sense the presence of Cu²⁺ ions. rsc.org |

| Heterogeneous Catalysis | Precursor to Porous Supports | Development of porous catalysts for organic synthesis, such as hydrogenation reactions. lucp.netresearchgate.net |

| Polymeric Organic Frameworks (POFs) | Monomer | Synthesis of paramagnetic microporous frameworks through copolymerization with pyrrole. wikipedia.org |

| Organic Battery Materials | Electrode Material Component | Potential use in sustainable, environmentally friendly battery technologies. rsc.org |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing terephthalaldehyde derivatives, and how do reaction conditions influence product purity?

- Methodological Answer : Terephthalaldehyde derivatives are synthesized via condensation reactions. For example, imine-linked frameworks can be prepared by reacting terephthalaldehyde with amines (e.g., N-hexylamine) in hexane at 60°C for 2 hours. The dihydrochloride form may arise from acid treatment (e.g., HCl), forming a 2:1 base-to-acid ratio . Reaction parameters like temperature, solvent polarity, and stoichiometry critically affect crystallinity and yield. For instance, using DMSO as a solvent at 100°C enhances precursor solubility for covalent triazine framework (CTF) synthesis .

Q. How is the crystal structure of terephthalaldehyde characterized using X-ray diffraction (XRD)?

- Methodological Answer : XRD analysis of terephthalaldehyde reveals an orthorhombic crystal system (space group Pca2₁) with lattice parameters a = 12.8811 Å, b = 3.8933 Å, and c = 13.3202 Å. Data collection involves a Bruker SMART 4K CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 295 K. Refinement using F² values and constrained H-atom parameters achieves R = 0.042 and wR = 0.112, confirming atomic positions and packing motifs .

Q. What distinguishes the dihydrochloride form from hydrochloride salts in chemical reactivity?

- Methodological Answer : Dihydrochloride salts (e.g., terephthalaldehyde dihydrochloride) contain two HCl molecules per base unit, forming a 2:1 acid-base ratio. This contrasts with hydrochloride salts (1:1 ratio), altering solubility and stability. For example, dihydrochlorides often exhibit higher thermal stability in polar solvents like DMSO, which is critical for reactions requiring prolonged heating (e.g., CTF synthesis at 100°C) .

Advanced Research Questions

Q. How can this compound be applied in synthesizing covalent triazine frameworks (CTFs) for photocatalytic hydrogen evolution?

- Methodological Answer : CTFs are synthesized via interfacial polymerization. A lower layer containing terephthalamidine dihydrochloride and cesium carbonate in DMSO is heated to 100°C. Terephthalaldehyde dissolved in hexane is layered atop, forming a film at 60°C. The dihydrochloride acts as a precursor, with Cs₂CO₃ facilitating deprotonation. The resulting CTF films exhibit photocatalytic activity due to extended π-conjugation and porous structures (pore size ~1.2 nm) .

Q. What analytical methods resolve contradictions in thermal stability data for terephthalaldehyde-derived polymers?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition temperatures. For example, ferrocenecarboxaldehyde-modified terephthalaldehyde phenolic resins show varying stability: unmodified resin degrades at 350°C, while 15% modified resin withstands up to 500°C. Differential scanning calorimetry (DSC) and rheological viscosity profiles (80–170°C) further validate curing kinetics and crosslinking efficiency .

Q. How does the electrophilicity index of terephthalaldehyde derivatives influence their reactivity in condensation reactions?

- Methodological Answer : Computational studies (e.g., density functional theory) show terephthalaldehyde dicarboxylic acid has a higher electrophilicity index (ω = 1.45 eV) compared to benzoic acid (ω = 1.32 eV), enhancing its reactivity with nucleophiles like phenacyl bromide. This explains preferential formation of terephthalate esters in mixed-acid systems .

Q. What role does terephthalaldehyde play in modulating carbon material graphiticity during pyrolysis?

- Methodological Answer : Adding terephthalaldehyde to indene-cinnamaldehyde mixtures reduces graphiticity during pyrolysis. Air-cured samples without terephthalaldehyde yield fine-grained microstructures, while 0.1 mole additions produce noncrystalline carbons. X-ray diffraction (XRD) and Raman spectroscopy quantify graphitic vs. amorphous phases, with d-spacing shifts (3.35–3.50 Å) indicating structural disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.